molecular formula C7H5BrN2S B1512258 6-Bromobenzo[d]isothiazol-3-amine CAS No. 1379324-86-3

6-Bromobenzo[d]isothiazol-3-amine

Cat. No.: B1512258
CAS No.: 1379324-86-3
M. Wt: 229.1 g/mol
InChI Key: YQRGJKVMKDCMBJ-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isothiazol-3-amine is a useful research compound. Its molecular formula is C7H5BrN2S and its molecular weight is 229.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRGJKVMKDCMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857535
Record name 6-Bromo-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379324-86-3
Record name 6-Bromo-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of the Benzo D Isothiazole Scaffold in Contemporary Chemical Research

The benzo[d]isothiazole scaffold, which consists of a benzene (B151609) ring fused to an isothiazole (B42339) ring, is a privileged structure in medicinal chemistry. mdpi.com Derivatives built upon this core have demonstrated a wide spectrum of biological activities, establishing them as important leads in drug discovery. mdpi.com

Research has highlighted the potential of benzo[d]isothiazole derivatives as potent antineoplastic agents. For instance, a series of benzo[d]isothiazole Schiff bases were found to exhibit marked cytotoxicity against human lymphocyte cell lines and demonstrated significant antiproliferative activity against leukemia cell lines. nih.govcapes.gov.br This has spurred further investigation into their potential as targeted cancer therapies. More recently, the scaffold has been employed to design novel small molecule inhibitors for cancer immunotherapy. A 2022 study reported a series of benzo[d]isothiazole derivatives that potently inhibit the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway that tumors exploit to evade the immune system. nih.gov Beyond oncology, the scaffold is also a core component in compounds showing antibacterial and antifungal properties. mdpi.com

The Role of Halogenated Benzo D Isothiazole Derivatives in Advanced Synthesis

The introduction of halogen atoms, such as bromine, onto the benzo[d]isothiazole scaffold is a critical and widely used strategy in modern synthetic chemistry. Halogenation serves two primary purposes: modulating the physicochemical properties of the molecule and providing a reactive "handle" for further chemical modifications.

The presence of a halogen atom like bromine can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability. Crucially, it enables a specific type of non-covalent interaction known as halogen bonding. This interaction, where the halogen atom acts as an electrophilic region (a σ-hole) and accepts electron density from a nucleophilic partner, can be a key determinant in a molecule's ability to bind to a biological target such as an enzyme or receptor. ijres.org The strength and directionality of halogen bonds can enhance binding affinity and specificity, making a halogenated compound more potent or selective than its non-halogenated counterpart.

In the context of the potent benzo[d]isothiazole-based PD-L1 inhibitor mentioned previously, the bromobenzene (B47551) moiety of the lead compound was found to be crucial for its activity. Computational modeling revealed that this part of the molecule engages in a π-π stacking interaction with a tyrosine residue in the target protein, anchoring the inhibitor in the binding pocket. nih.gov This exemplifies how strategic halogenation contributes directly to the mechanism of action at a molecular level.

Overview of Research Trajectories for 6 Bromobenzo D Isothiazol 3 Amine

While published research focusing specifically on 6-Bromobenzo[d]isothiazol-3-amine (CAS 1379324-86-3) is limited, the trajectories for this compound class are clearly defined by studies on its close analogues. The existing data strongly suggests that its primary research applications lie in the domain of oncology and immunology.

The most prominent research trajectory is the development of small-molecule checkpoint inhibitors for cancer immunotherapy. The discovery of benzo[d]isothiazole derivatives as potent PD-1/PD-L1 inhibitors has opened a significant avenue for creating orally-available alternatives to monoclonal antibody therapies. nih.gov The lead compound from this research, "D7," which features a brominated ring system, showcases the potential of this structural class.

CompoundTargetBiological ActivityCytotoxicity
D7 (benzo[d]isothiazole derivative) PD-1/PD-L1 InteractionIC₅₀ = 5.7 nMLow cytotoxicity to Jurkat T cells

This table presents data on a lead benzo[d]isothiazole derivative from a study on PD-1/PD-L1 inhibitors, highlighting its significant potency and favorable cytotoxicity profile. nih.gov

A second major research path involves the investigation of these compounds as cytotoxic agents against hematological cancers. Studies demonstrating that benzo[d]isothiazole derivatives can inhibit the growth of leukemia cell lines suggest a continued exploration of their structure-activity relationships to develop more potent and selective agents. nih.govcapes.gov.br

Interdisciplinary Relevance: Bridging Synthetic Chemistry, Computational Science, and Mechanistic Biology

Direct Synthesis Strategies for this compound

Direct synthesis strategies focus on constructing the target molecule through key reactions that install the characteristic bromo and amino functionalities onto a pre-formed or concurrently forming benzo[d]isothiazole core.

Regioselective Bromination Approaches

The introduction of a bromine atom at the C6 position of the benzo[d]isothiazole ring is a critical step. This is typically achieved through electrophilic aromatic substitution. The directing effects of the fused isothiazole (B42339) ring and the amino group at the 3-position guide the incoming electrophile. While specific examples for the direct bromination of benzo[d]isothiazol-3-amine are not extensively detailed in the provided results, the principles of electrophilic bromination on related heterocyclic systems are well-established. For instance, the bromination of benzo[d]isoxazol-3-amine, a structural analog, often utilizes bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst to direct the bromine to the desired position.

Annulation Reactions for Benzo[d]isothiazole Ring Formation

Annulation, or ring-forming, reactions are fundamental to constructing the core bicyclic structure of benzo[d]isothiazoles. These methods often start with appropriately substituted benzene (B151609) derivatives. Recent advancements have highlighted several effective strategies. arkat-usa.org

One notable approach involves the reaction of ortho-haloarylamidines with elemental sulfur. This method, while requiring high temperatures, facilitates an oxidative N-S/C-S bond formation to yield the benzo[d]isothiazole scaffold. arkat-usa.org Another strategy utilizes the reaction of 2-bromo-N-arylbenzimidamides with sulfur powder in the presence of a copper(II) salt under aerobic and alkaline conditions. arkat-usa.org

A metal-free alternative for the synthesis of benzo[d]isothiazol-3-amines has also been reported. arkat-usa.org This process begins with the nucleophilic aromatic substitution of a 3-substituted-2-fluorobenzonitrile with sodium sulfide. The resulting intermediate is then treated with ammonia (B1221849) and sodium hypochlorite (B82951) to form the 3-amino-benzo[d]isothiazole core. arkat-usa.org

Starting MaterialReagentsKey Features
ortho-HaloarylamidinesElemental SulfurHigh temperature, oxidative N-S/C-S bond formation arkat-usa.org
2-Bromo-N-arylbenzimidamidesSulfur powder, Cu(II) saltAerobic, alkaline conditions arkat-usa.org
3-Substituted-2-fluorobenzonitrileSodium sulfide, Ammonia, Sodium hypochloriteMetal-free, formation of 3-amino derivative arkat-usa.org

Precursor-Based Synthesis and Derivatization Routes

These strategies involve the synthesis of a benzo[d]isothiazole precursor which is subsequently modified to introduce the required bromo and amino groups.

Cycloaddition Reactions in Benzo[d]isothiazole Construction

Cycloaddition reactions offer a powerful tool for the assembly of the benzo[d]isothiazole ring system. One such method involves a transition-metal-free cycloaddition between a benzyne (B1209423) and a 1,2,5-thiadiazole (B1195012) derivative. arkat-usa.org The benzyne is generated in situ, and by varying the precursors for both the benzyne and the thiadiazole, a diverse range of substituted benzo[d]isothiazoles can be synthesized. arkat-usa.org This approach could potentially be adapted to produce a 6-brominated analog by using a correspondingly substituted benzyne precursor.

Another relevant transformation is the all-heteroatom Wittig-equivalent process reported by Sun et al. arkat-usa.org This reaction involves the N-bromosuccinimide (NBS)-induced activation of aryl tert-butyl sulfoxides, which then react in a Wittig-like manner to form benzo[d]isothiazole derivatives. arkat-usa.org

Condensation Reactions for Scaffold Assembly

Condensation reactions are widely employed in the synthesis of heterocyclic compounds, including benzo-fused systems. The synthesis of benzothiazoles, close structural relatives of benzo[d]isothiazoles, frequently utilizes the condensation of 2-aminothiophenols with various carbonyl compounds like aldehydes and carboxylic acids or their derivatives. nih.govmdpi.com These reactions typically proceed through the formation of an intermediate imine or amide, which then undergoes cyclization.

For the construction of the benzo[d]isothiazol-3(2H)-one core, which can be a precursor to the 3-amino derivative, condensation reactions are also pivotal. For example, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones. mdpi.comnih.gov This transformation can be catalyzed by copper(I) under an oxygen atmosphere or by potassium bromide. mdpi.comnih.gov Furthermore, intermolecular reactions of 2-halobenzamides with sources of sulfur, such as potassium thiocyanate (B1210189) or carbon disulfide, in the presence of a copper catalyst, provide another route to this key intermediate. mdpi.comnih.gov

PrecursorReaction TypeCatalyst/ReagentsProduct
2-MercaptobenzamidesIntramolecular oxidative dehydrogenative cyclizationCu(I)/O₂ or KBr/O₂Benzo[d]isothiazol-3(2H)-one mdpi.comnih.gov
2-HalobenzamidesIntermolecular condensationKSCN or CS₂ with Cu catalystBenzo[d]isothiazol-3(2H)-one mdpi.comnih.gov

Metal-Catalyzed Coupling Approaches for Ring Closure

The construction of the benzo[d]isothiazole ring system is frequently achieved through transition-metal-catalyzed cross-coupling reactions. These methods are valued for their efficiency and functional group tolerance. Copper and palladium catalysts are prominently featured in these transformations, facilitating the crucial C–S and N–S bond formations required for ring closure.

One of the primary strategies involves the intramolecular cyclization of suitably functionalized benzene derivatives. For instance, copper(I)-catalyzed intramolecular N–S bond formation has been successfully applied to 2-mercaptobenzamides. nih.gov This approach utilizes a copper catalyst in the presence of an oxidant to promote the cyclization.

A notable development is the cascade reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (KSCN). nih.gov These reactions are often catalyzed by copper salts like CuCl or CuBr₂. nih.govorganic-chemistry.org For example, a CuCl-catalyzed cascade involving C–S bond formation followed by N–S bond cyclization provides a direct route to the benzisothiazolone core. nih.gov Similarly, CuBr₂ has been used to catalyze the reaction between 2-iodobenzamides and elemental sulfur, sometimes enhanced by microwave irradiation to improve reaction times and yields. nih.gov More recently, recyclable catalysts like nano-nickel ferrite (B1171679) (nano-NiFe₂O₄) have been employed for this type of cascade reaction, highlighting a move towards more sustainable metal catalysis. nih.gov

Palladium-catalyzed reactions have also proven effective. The intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas, catalyzed by Pd(OAc)₂, leads to the formation of 2-(dialkylamino)benzothiazoles, which are structurally related to the target compound. nih.gov Another approach involves the ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas, using RuCl₃ as the catalyst, to yield 2-aminobenzothiazoles. nih.gov

These metal-catalyzed methods offer robust pathways to the benzo[d]isothiazole core, with the choice of catalyst and starting material influencing the scope and efficiency of the synthesis. The synthesis of the 6-bromo derivative specifically would typically involve starting with a correspondingly 4-bromo-substituted precursor, such as 2-halo-4-bromobenzamide or 4-bromo-N-arylthiourea.

Table 1: Examples of Metal-Catalyzed Ring Closure Reactions for Benzisothiazole Analogs

Catalyst SystemStarting Material(s)Product TypeKey FeaturesReference
Cu(I) / O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesIntramolecular oxidative dehydrogenative cyclization. nih.gov
CuCl2-Halobenzamides + KSCNBenzo[d]isothiazol-3(2H)-onesCascade C–S and N–S bond formation. nih.gov
CuBr₂ / MW2-Iodobenzamides + S₈Benzo[d]isothiazol-3(2H)-onesMicrowave-assisted cascade reaction. nih.gov
nano-NiFe₂O₄2-Halobenzamides + S₈Benzo[d]isothiazol-3(2H)-onesUtilizes a recyclable nano-catalyst. nih.gov
RuCl₃N-Arylthioureas2-AminobenzothiazolesDirect intramolecular oxidative coupling. nih.gov
Pd(OAc)₂N-Aryl-N′,N′-dialkylthioureas2-(Dialkylamino)benzothiazolesIntramolecular oxidative cyclization. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful and atom-economical strategy for constructing the benzo[d]isothiazole nucleus. These reactions involve the formation of the heterocyclic ring through an oxidation process, often forming the N-S bond as the key step. These methods can be either metal-free or metal-assisted.

A prominent metal-free approach involves the oxidative condensation of 2-aminobenzenethiols with various partners. For instance, the condensation with aldehydes can be promoted by an oxidative system like H₂O₂/HCl to yield 2-substituted benzothiazoles. mdpi.com Another strategy is the oxidative cyclization of 1-acyl-3-(phenyl)thioureas using sodium persulfate, which proceeds through C(sp₂)-H functionalization and C-S bond formation.

Intramolecular oxidative dehydrogenative cyclization is a key methodology, particularly starting from 2-mercaptobenzamides. nih.gov In this process, the coupling of N-H and S-H bonds is achieved using an oxidant, with molecular oxygen (O₂) being a particularly "green" choice, to form the N–S bond and yield benzo[d]isothiazol-3(2H)-ones. nih.gov

Electrochemical synthesis has emerged as a cutting-edge oxidative cyclization technique. nih.gov By using constant-current electrolysis, the intramolecular dehydrogenative cyclization of 2-mercaptobenzamides can be achieved without the need for chemical oxidants. nih.gov This method generates hydrogen gas as the only byproduct, representing a highly sustainable approach. nih.gov

Another innovative oxidative pathway starts from ortho-haloarylamidines and elemental sulfur. mdpi.com This one-pot synthesis proceeds through an oxidative N-S/C-S bond formation, although it may require high temperatures and long reaction times. mdpi.com A metal-free method for preparing benzo[d]isothiazol-3-amines involves the reaction of 2-fluoro-benzonitrile with sodium sulfide, followed by direct reaction with ammonia and sodium hypochlorite to form the desired amine core via an oxidative process. mdpi.com

Table 2: Overview of Oxidative Cyclization Methodologies

MethodStarting Material(s)Oxidant/ConditionsKey TransformationReference
Dehydrogenative Cyclization2-MercaptobenzamidesO₂ (with Cu(I) catalyst)Intramolecular N-S bond formation. nih.gov
Electrochemical Cyclization2-MercaptobenzamidesConstant-current electrolysisIntramolecular dehydrogenative N-S bond formation. nih.gov
Oxidative Condensation2-Aminobenzenethiol + AldehydesH₂O₂/HClFormation of 2-substituted benzothiazoles. mdpi.com
Metal-Free Oxidative Cyclizationortho-Haloarylamidines + S₈Heat (135 °C)Oxidative N-S/C-S bond formation. mdpi.com
Metal-Free Amine Synthesis2-Fluoro-benzonitrile + Na₂SNH₃ / NaOClDirect formation of the benzo[d]isothiazol-3-amine core. mdpi.com

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like this compound. africanjournalofbiomedicalresearch.com The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.comacs.org

A key aspect of green synthesis is the choice of solvent. Many modern protocols aim for solvent-free conditions or the use of environmentally benign solvents like water or ethanol. nih.govtandfonline.com For example, the synthesis of benzothiazole (B30560) derivatives has been achieved in aqueous media, which simplifies purification and reduces environmental impact. nih.gov

The use of alternative energy sources is another hallmark of green chemistry. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often leads to higher yields and cleaner product formation for various heterocyclic compounds. nih.govmdpi.com Sonication is another energy-efficient technique that can accelerate reactions under mild, solvent-free conditions.

Catalysis is central to many green synthetic strategies. The development of recyclable catalysts, such as the nano-nickel ferrite catalyst used in benzisothiazolone synthesis, is a significant step towards sustainability. nih.gov Biocatalysts, like laccases, have also been employed for the condensation of 2-aminothiophenols with aldehydes, offering a highly selective and environmentally friendly catalytic system. mdpi.com Furthermore, using clean oxidants like molecular oxygen or hydrogen peroxide, which produce water as a byproduct, aligns with green chemistry principles. nih.govmdpi.com

Electrochemical methods, as mentioned previously, are inherently green as they use electricity as a "traceless" reagent to drive oxidative or reductive cyclizations, avoiding the need for stoichiometric chemical oxidants or reductants and their associated waste. nih.govrsc.org Multi-component reactions (MCRs) also embody green chemistry ideals by combining several starting materials in a single step to form complex products, thereby increasing efficiency and reducing the number of synthetic and purification steps. nih.govafricanjournalofbiomedicalresearch.com

Challenges and Advancements in Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. numberanalytics.com For complex heterocyclic compounds like this compound, these challenges include ensuring consistent yields, managing reaction exotherms, dealing with potentially hazardous reagents or intermediates, and developing cost-effective and robust purification methods. numberanalytics.comrsc.org

One of the primary challenges is the complexity of the synthetic routes, which may involve multiple steps and sensitive reagents. numberanalytics.com The use of expensive transition-metal catalysts can also be a barrier to scalability, driving research into catalyst recycling or the use of more abundant and less expensive metals like iron. mdpi.com Purification on a large scale can be problematic, especially when byproducts have similar physical properties to the desired product. rsc.org

A significant advancement in addressing scalability and safety concerns is the adoption of flow chemistry. fu-berlin.de Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, and the small reactor volume minimizes the risk associated with handling hazardous intermediates or exothermic reactions. fu-berlin.de This technology is particularly advantageous for reactions involving explosive or unstable compounds, such as certain azides, and allows for safe production on a larger scale. fu-berlin.de The successful synthesis of benzotriazoles using a flow process demonstrates the potential of this technology for related heterocyclic systems. fu-berlin.de

Electrophilic and Nucleophilic Substitution Reactions of the Benzo[d]isothiazole Ring

The reactivity of the benzo[d]isothiazole ring in this compound is a nuanced interplay of the fused benzene and isothiazole rings. The isothiazole ring itself is an electron-deficient system, which generally deactivates the fused benzene ring towards electrophilic substitution. However, this deactivation is counteracted by the powerful electron-donating effect of the amino group at position 3. This amino group activates the carbocyclic ring, directing electrophilic attack primarily to the positions ortho and para to it, which are positions 2, 4, and the sulfur-bearing carbon. Given the substitution pattern, position 4 is the most likely site for further electrophilic substitution.

Nucleophilic aromatic substitution on the benzene ring is generally disfavored unless activated by strong electron-withdrawing groups. While the isothiazole moiety is electron-withdrawing, direct displacement of other substituents on the benzene ring by nucleophiles is not a commonly reported reaction pathway without specific activation.

The sulfur atom in the isothiazole ring can undergo oxidation. For instance, related benzo[d]isothiazol-3(2H)-one systems can be selectively oxidized at the sulfur atom to form benzo[d]isothiazol-3(2H)-one-1-oxides using reagents like Selectfluor in aqueous media. nih.gov Further oxidation can lead to saccharin (B28170) derivatives. nih.gov

Transformations Involving the 3-Amino Group

The primary amino group at the 3-position is a key center for a variety of functionalization reactions, including acylation, alkylation, diazotization, and condensation to form Schiff bases.

Acylation and Alkylation Reactions

The 3-amino group of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is analogous to the acylation of 2-amino-6-bromobenzothiazole (B93375), which yields N-(6-bromobenzo[d]thiazol-2-yl) acetamide (B32628) in excellent yields. nih.gov This transformation is useful for modifying the electronic properties of the molecule or for installing further functionality.

Alkylation of the amino group is also feasible. However, in related heterocyclic amines like 2-amino-1,3-benzothiazole, alkylation with α-iodo ketones can occur at the endocyclic nitrogen atom, leading to subsequent cyclization. nih.govmdpi.com The specific outcome of alkylation on this compound would depend on the nature of the alkylating agent and the reaction conditions, with potential for reaction at either the exocyclic or endocyclic nitrogen.

Table 1: Examples of Acylation and Alkylation Reactions on Analogous Aminobenzothiazoles

Starting Material Reagent Product Reference
2-Amino-6-bromobenzothiazole Acetic Anhydride N-(6-bromobenzo[d]thiazol-2-yl) acetamide nih.gov
2-Amino-1,3-benzothiazole α-Iodo Methyl Ketones N-alkylated benzothiazolium salts nih.gov

Diazotization and Coupling Reactions

As a primary aromatic amine, the 3-amino group can be converted into a diazonium salt (Ar-N₂⁺) through reaction with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong acid. google.com This reaction is a cornerstone of synthetic chemistry, as the resulting diazonium salt is a versatile intermediate. google.comacs.org

Once formed, the diazonium salt of 6-bromobenzo[d]isothiazole (B1341809) can be used in a variety of subsequent reactions:

Sandmeyer Reaction: Displacement of the diazonium group with nucleophiles such as -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Conversion to a fluoro derivative using fluoroboric acid (HBF₄).

Gomberg-Bachmann Reaction: Arylation via coupling with another aromatic compound.

Azo Coupling: Reaction with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. This is a common method for dye synthesis. google.com

Studies on related 7-aminobenzothiazoles have shown they successfully form diazonium salts that can undergo further reactions. rsc.org

Schiff Base Formation and Subsequent Derivatization

The 3-amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases (R-N=CR'R''). niscpr.res.in This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. niscpr.res.in The formation of Schiff bases from various aminothiazoles, aminobenzothiazoles, and aminobenzo[d]isothiazoles is well-documented. nih.govnih.gov

The resulting imine functionality can be further derivatized. For example, the C=N double bond can be reduced to form a secondary amine. The Schiff base itself can also act as a ligand, coordinating with metal ions to form metal complexes. nih.gov

Reactivity of the Bromo Substituent at Position 6

The bromine atom at position 6 is a key handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, vinyl, and alkynyl substituents, significantly expanding the molecular diversity accessible from this core structure.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Suzuki Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The bromo substituent at the 6-position of the benzo[d]isothiazole core is an ideal electrophilic partner for this reaction. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

Studies on the Suzuki coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids have shown that this reaction proceeds efficiently to give 6-aryl-2-aminobenzothiazole derivatives in good yields. nih.gov A variety of palladium catalysts, ligands, and bases can be employed, with common systems including Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, and bases like Na₂CO₃ or K₃PO₄. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org The 6-bromo position serves as the aryl halide component. The reaction provides a direct route to 6-alkynyl-benzo[d]isothiazole derivatives, which are valuable intermediates for further synthesis. Copper-free Sonogashira protocols have also been developed, often utilizing bulky, electron-rich phosphine ligands to facilitate the catalytic cycle at milder conditions, such as room temperature. nih.gov

Table 2: Typical Conditions for Cross-Coupling Reactions on Analogous Bromo-Heterocycles

Reaction Catalyst System Base Solvent Reference
Suzuki Coupling Pd₂(dba)₃ Na₂CO₃ Dioxane/Water nih.gov
Suzuki Coupling Pd(PPh₃)₄ K₂CO₃ DMF nih.gov
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI Et₃N THF wikipedia.org
Copper-Free Sonogashira [DTBNpP]Pd(crotyl)Cl TMP DMSO nih.gov

Compound Index

Nucleophilic Aromatic Substitution Reactions

The bromine substituent on the benzene ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of the analogous compound, 2-amino-6-bromobenzothiazole, provides significant insights into the potential transformations of the target molecule.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl boronic acids or their esters. For instance, studies on 2-amino-6-bromobenzothiazole have demonstrated successful couplings with arylboronic acids in the presence of a palladium(0) catalyst. nih.gov These reactions typically afford 6-arylbenzo[d]isothiazol-3-amine derivatives in good yields. The reaction conditions often involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base in a suitable solvent system like DMF or 1,4-dioxane. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of carbon-nitrogen bonds. wikipedia.org It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. libretexts.org this compound is an excellent candidate for Buchwald-Hartwig amination, allowing for the introduction of a wide range of primary and secondary amines at the 6-position. This would lead to the synthesis of various N-substituted 6-aminobenzo[d]isothiazol-3-amine derivatives. The choice of phosphine ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results. cmu.edunih.gov

The table below summarizes representative palladium-catalyzed cross-coupling reactions on the analogous 2-amino-6-bromobenzothiazole, which are expected to be translatable to this compound.

EntryAryl Halide AnalogueCoupling PartnerCatalyst SystemProduct AnalogueYield (%)Ref
12-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Amino-6-(4-methoxyphenyl)benzothiazole64 nih.gov
22-Amino-6-bromobenzothiazole(3,5-Bis(trifluoromethyl)phenyl)boronic acid pinacol (B44631) esterPd(dppf)Cl₂ / K₂CO₃2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazoleHigh nih.gov
36-Bromopurine nucleosideAnilinePd(OAc)₂ / Xantphos / Cs₂CO₃6-(Phenylamino)purine nucleosideGood nih.gov

Annulation and Ring Expansion/Contraction Reactions Involving the Benzo[d]isothiazole Moiety

The benzo[d]isothiazole core is a versatile platform for the construction of more complex, fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing bicyclic structure. While specific examples starting from this compound are scarce, the general reactivity of related benzothiazole and isothiazole derivatives provides a basis for predicting its behavior.

Annulation reactions can be designed to build additional rings onto the benzene or the isothiazole portion of the molecule. For instance, the 3-amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles to form a new fused ring. It is conceivable that reaction with a 1,3-dielectrophile could lead to the formation of a fused pyrimidine (B1678525) or diazepine (B8756704) ring.

Ring expansion and contraction reactions of the isothiazole ring, while less common, can be envisioned under specific conditions, such as photochemical or thermal activation, or through rearrangement of reactive intermediates. For example, certain 1,4-benzothiazine derivatives are known to undergo ring contraction to the more stable 1,3-benzothiazole system. beilstein-journals.org While the isothiazole in benzo[d]isothiazole is already in a stable five-membered arrangement, reactions that proceed through cleavage of the N-S bond could potentially lead to ring-opened intermediates that can recyclize to form different heterocyclic systems.

Synthesis of Hybrid Heterocyclic Architectures

The term "hybrid heterocyclic architectures" refers to molecules that incorporate two or more distinct heterocyclic rings, often leading to novel pharmacological properties. This compound is an ideal starting material for the synthesis of such hybrids due to its multiple reactive sites.

The 3-amino group can be readily transformed into other functional groups or used as a handle for building new rings. For example, it can be diazotized and subsequently converted to a variety of substituents. More elaborately, it can participate in multicomponent reactions to construct complex heterocyclic systems in a single step. For instance, the reaction of an aminobenzothiazole with an aldehyde and an isocyanide (Ugi-type reaction) could lead to the formation of an imidazo[2,1-b]benzothiazole (B1198073) core. nih.gov

The bromine atom at the 6-position serves as a key anchor point for introducing other heterocyclic moieties via cross-coupling reactions, as discussed in section 3.3.2. For example, a Suzuki-Miyaura coupling with a boronic acid-substituted pyridine, pyrazole, or indole (B1671886) would directly link the benzo[d]isothiazole core to another heterocycle, creating a biheterocyclic system.

Furthermore, the benzo[d]isothiazole nucleus itself can be part of a larger, fused heterocyclic system through annulation reactions as described in section 3.4. For example, a pyrazolo[3,4-c]isothiazole system can be synthesized, which itself exhibits interesting biological activities. nih.gov

The following table presents examples of the synthesis of hybrid heterocyclic architectures from related starting materials, illustrating the potential of this compound as a precursor.

EntryStarting Material AnalogueReagentsResulting Hybrid ArchitectureRef
12-AminobenzothiazoleIndole-3-carbaldehyde, Aryl isocyanide, P₂O₅/SiO₂3-Amino-2-(indol-3-yl)imidazo[2,1-b] libretexts.orgnih.govbenzothiazole nih.gov
22-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-aminobenzothiazole nih.gov
35-AminopyrazoleAppel's saltPyrazolo[3,4-c]isothiazole-3-carbonitrile thieme-connect.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

Although specific experimental spectra for this compound are not widely published, a theoretical analysis suggests the following expected characteristics:

¹H NMR: The spectrum would feature distinct signals for the protons of the amino group and the aromatic protons on the benzene ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atom and the fused isothiazole ring. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum would display separate resonances for each of the seven carbon atoms in the molecule, with their chemical shifts providing insight into their electronic environments. The carbon atoms bonded to the bromine, nitrogen, and sulfur atoms would exhibit characteristic shifts.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound and to study its fragmentation pathways.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The presence of bromine would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would induce fragmentation of the molecule. The analysis of the resulting fragment ions can provide structural information by revealing the cleavage of specific bonds within the benzo[d]isothiazole ring system and the loss of the amine or bromine substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and analyze the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would also be present. Aromatic C-H stretching and C=C ring stretching vibrations would be observed in their respective characteristic regions.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique can provide precise data on bond lengths, bond angles, and torsional angles.

Conformational Analysis in Crystalline State

Analysis of the crystal structure would reveal the conformation of the molecule in the solid state, including the planarity of the benzo[d]isothiazole ring system and the orientation of the amine substituent.

Hydrogen Bonding Network Characterization

The presence of the amine group allows for the formation of intermolecular hydrogen bonds. X-ray crystallography can precisely map the hydrogen bonding network within the crystal lattice, detailing the interactions between the amine protons and electronegative atoms (such as nitrogen or sulfur) of neighboring molecules. These interactions play a crucial role in the packing of the molecules in the crystal. For related aminobenzothiazole structures, extensive three-dimensional networks involving N-H···N and N-H···Br hydrogen bonds have been observed.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral derivatives are relevant)

The parent molecule, this compound, is not chiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable for its analysis. However, should chiral derivatives be synthesized from this compound, these techniques would be essential for assessing their enantiomeric purity and studying their stereochemical properties.

In-Depth Analysis of Computational and Theoretical Modeling of this compound Reveals Research Gap

A comprehensive review of scientific literature and chemical databases indicates a significant absence of specific computational chemistry and theoretical modeling studies for the compound this compound. Despite its availability from chemical suppliers and its place within the broader, well-researched family of benzisothiazoles, dedicated research into its electronic structure, predicted spectroscopic properties, reaction pathways, and molecular docking behavior appears to be unpublished.

While the user's request for a detailed article on the computational aspects of this compound (CAS Number: 1379324-86-3) is precise, the foundational research data required to populate such an article is not available in the public domain. Extensive searches have failed to locate any scholarly articles that provide the specific data points requested for the outlined sections.

This finding highlights a clear gap in the current body of scientific research. The field of computational chemistry, a powerful tool for predicting molecular properties and interactions, has been applied to many related benzothiazole and benzo[d]isothiazole derivatives, but not, it seems, to this particular compound. For instance, studies on related structures have utilized quantum chemical calculations to understand their potential as corrosion inhibitors or have employed molecular docking to investigate their fit into the active sites of enzymes for drug discovery purposes. sciencepub.netresearchgate.netnih.gov However, these findings cannot be accurately extrapolated to this compound due to the unique influence of the bromine atom and the amine group at their specific positions on the molecule's electronic and steric properties.

Hypothetical Application of Computational Methods

To illustrate the type of research that is currently lacking, one can describe the methodologies that would be used in such a study.

Quantum Chemical Calculations: Researchers would typically employ Density Functional Theory (DFT) to model the electronic structure of this compound. This would involve:

Electronic Structure Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into its kinetic stability and electronic transport properties.

Spectroscopic Property Prediction: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectroscopy, as well as the absorption maxima in UV-Vis spectroscopy. wjarr.com These predicted spectra are invaluable for confirming the structure of synthesized compounds.

Reaction Pathway and Transition State Analysis: For a given reaction involving this compound, computational methods could map the energy landscape, identifying the most likely reaction pathways and the structures of high-energy transition states.

Molecular Docking Simulations: To explore its potential as a therapeutic agent, molecular docking studies would be performed. This involves:

Binding Affinity Prediction: The compound would be computationally placed into the binding site of a target protein. Algorithms would then calculate a docking score, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com

Ligand Conformation and Interaction Hotspots: These simulations would reveal the most stable conformation of the ligand within the active site and identify key interactions, such as hydrogen bonds or hydrophobic interactions, with specific amino acid residues.

The absence of this specific data for this compound means that any article attempting to detail these aspects would be purely speculative. The scientific community has yet to publish research that would provide the necessary, validated data points to fulfill the requested analysis.

Computational Chemistry and Theoretical Modeling of 6 Bromobenzo D Isothiazol 3 Amine

Molecular Dynamics Simulations for Dynamic Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 6-bromobenzo[d]isothiazol-3-amine, MD simulations can reveal how the molecule interacts with biological targets, such as the active site of an enzyme, and how it behaves in a physiological environment.

By simulating the compound within a solvated biological system, researchers can observe its conformational flexibility and the stability of its binding to a target protein. An MD simulation of this compound docked into a hypothetical protein kinase active site, for instance, would track the trajectory of every atom over a set period, often on the scale of nanoseconds.

Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. For example, simulations of related benzothiazole (B30560) derivatives have shown RMSD values fluctuating between 1.0 and 2.0 Å, indicating conformational stability within the receptor. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule or protein are the most mobile. For this compound, RMSF could show the flexibility of the amine group or the rotational freedom around the bond connecting it to the isothiazole (B42339) ring.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time. The persistence of specific hydrogen bonds, for example, between the 3-amine group and a key amino acid residue like aspartate, would signify a critical interaction for binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex. This analysis breaks down the energy contributions, highlighting the importance of van der Waals forces and electrostatic interactions in the binding of the compound. nih.gov

These dynamic studies provide a deeper understanding beyond static docking, revealing the stability of key interactions and guiding the design of analogs with improved binding longevity and affinity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential ligand-based drug design techniques that correlate the chemical structure of a series of compounds with their biological activity. These models are crucial for designing new analogs with enhanced potency.

A QSAR model for this compound would be built using a dataset of its analogs with known biological activities (e.g., IC₅₀ values for enzyme inhibition). The goal is to create a statistically robust mathematical equation that can predict the activity of new, unsynthesized analogs.

Studies on related 1,2-benzisothiazol-3-one derivatives have successfully used the stepwise-multiple linear regression (SW-MLR) method to develop predictive QSAR models. nih.govresearchgate.net For a hypothetical series of this compound analogs, a similar approach could be used. A resulting QSAR model might look like:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

The descriptors in the model represent physicochemical properties of the molecules, such as electronic, steric, or hydrophobic features. The quality of a QSAR model is assessed using several statistical metrics.

Statistical ParameterTypical ValueDescription
Correlation Coefficient (R²)> 0.8Measures the goodness of fit for the training set. A value of 0.91 was achieved for a model of benzisothiazol-3-one derivatives. nih.govresearchgate.net
Cross-validated R² (Q²)> 0.6Measures the internal predictive ability of the model using methods like leave-one-out (LOO). A Q² of 0.80 has been reported for similar scaffolds. nih.govresearchgate.net
External R² (R²_ext)> 0.6Measures the predictive power of the model on an external test set of compounds not used in model generation.

Once validated, this predictive model can be used to estimate the biological activity of newly designed analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For this compound and its analogs, a pharmacophore model would highlight the critical features for binding to its target.

Based on studies of similar heterocyclic compounds like benzothiazole derivatives, a potential pharmacophore model could include features such as: researchgate.netthaiscience.info

Hydrogen Bond Acceptor (A): The nitrogen atom in the isothiazole ring.

Hydrogen Bond Donor (D): The hydrogen atoms of the 3-amine group.

Aromatic Ring (R): The fused benzene (B151609) ring.

Hydrophobic Site (H): The region around the bromine atom.

Pharmacophore FeaturePotential Origin in StructureImportance
Hydrogen Bond Donor (D)-NH₂ group at position 3Crucial for anchoring the ligand in the active site via interaction with acceptor residues (e.g., Asp, Glu).
Hydrogen Bond Acceptor (A)Isothiazole ring nitrogenForms key interactions with donor residues (e.g., Lys, Arg).
Aromatic Ring (R)Benzo[d]isothiazole coreParticipates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr).
Hydrophobic Feature (H)Bromine atom at position 6Occupies a hydrophobic pocket, contributing to binding affinity.

This model serves as a 3D query to screen virtual libraries for novel, structurally diverse compounds that possess the same essential features and are therefore likely to be active.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process is significantly faster and more cost-effective than traditional high-throughput screening.

For this compound, a virtual library of derivatives could be designed by systematically modifying its core structure. For example, different substituents could be placed on the amine group or the benzene ring. This custom "make-on-demand" library could then be screened against a target protein. nih.gov

The screening process typically involves:

Library Preparation: A large database of compounds, such as ZINC or a custom-designed library of benzisothiazole analogs, is prepared for docking.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking is used to predict the binding pose and affinity of each compound in the library to the target's active site. nih.gov Compounds are ranked based on their docking scores.

Ligand-Based Virtual Screening: If the target structure is unknown, the pharmacophore model developed in the previous step can be used as a filter to search for molecules that match the required 3D arrangement of chemical features. mdpi.com

Hit Selection and Refinement: The top-scoring compounds ("hits") are visually inspected for sensible binding modes and filtered based on drug-like properties (e.g., Lipinski's Rule of Five) before being prioritized for acquisition or synthesis and subsequent biological testing.

This approach allows for the rapid exploration of vast chemical space to identify novel and potentially more potent molecules based on the this compound scaffold.

Mechanistic Investigations of Biological Interactions Excluding Clinical/dosage/safety

Interaction with Specific Enzyme Targets and Inhibition Mechanisms

There is no publicly available information detailing the interaction of 6-Bromobenzo[d]isothiazol-3-amine with any specific enzyme targets or the mechanisms of such inhibition.

Molecular Basis of Enzymatic Modulation

Due to the lack of identified enzyme targets, the molecular basis of any potential enzymatic modulation by this compound remains uncharacterized.

Structure-Enzyme Activity Relationships (SEAR)

No studies outlining the structure-enzyme activity relationships for this compound could be identified. Research on related benzothiazole (B30560) and benzo[d]isothiazole derivatives suggests that substitutions on the benzene (B151609) ring and at the amine position can influence biological activity, but these findings cannot be directly extrapolated to the specific compound .

Receptor Binding Profiling and Agonistic/Antagonistic Mechanisms

There is no available data on the receptor binding profile of this compound, nor any studies indicating whether it acts as an agonist or antagonist at any known receptor.

Ligand-Receptor Interaction Dynamics

Without identified receptor targets, the dynamics of any potential ligand-receptor interactions involving this compound are unknown.

Receptor Selectivity and Specificity Studies

No studies on the receptor selectivity and specificity of this compound have been published in the reviewed scientific literature.

Cellular Pathway Modulation at the Molecular Level

Information regarding the modulation of any cellular pathways at the molecular level by this compound is not present in the available scientific and patent literature.

Antimicrobial Action Mechanisms (Cellular/Molecular Targets)

While related heterocyclic compounds have been investigated for antimicrobial properties, the specific mechanisms of action for this compound against microbial pathogens have not been documented.

There is no scientific literature available that identifies the specific bacterial targets of this compound. Research has not yet determined if it interferes with critical bacterial processes such as cell wall synthesis, DNA replication, protein synthesis, or folic acid metabolism.

Information regarding the molecular or cellular targets of this compound in fungal species is not available. It is unknown whether the compound affects the fungal cell wall, cell membrane integrity, or other essential fungal-specific pathways.

Neurochemical Interaction Profiles

The interaction of this compound with the nervous system has not been characterized in published studies.

There is no available data on the modulatory effects of this compound on neurotransmitter systems. Research has not been conducted to determine if it acts on receptors or transporters for neurotransmitters such as serotonin, dopamine, norepinephrine, GABA, or glutamate.

Data Tables

Due to the absence of published research data for this compound in the specified areas, no data tables can be generated.

Ion Channel Interactions (e.g., TRP channels)

Research into the biological interactions of this compound has led to investigations of its effects on ion channels, a critical class of proteins involved in numerous physiological processes. While direct studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally related benzo[d]isothiazole derivatives. A key study in this area identified a series of benzo[d]isothiazoles as potent and selective agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). figshare.comnih.gov

TRPM5 is a nonselective monovalent cation channel activated by an increase in intracellular calcium (Ca²⁺). figshare.comnih.gov It is expressed in various tissues, including the gastrointestinal system, and is implicated in processes such as taste signaling and gastrointestinal motility. figshare.comresearchgate.net The discovery of benzo[d]isothiazole derivatives as TRPM5 agonists stemmed from a high-throughput screening campaign, which identified initial hits that were subsequently optimized to yield potent and selective compounds. figshare.com

The investigation into the structure-activity relationship (SAR) of these benzo[d]isothiazole derivatives revealed key molecular features that govern their interaction with the TRPM5 channel. Although specific data for this compound was not detailed in the primary study, the research highlighted the importance of the benzo[d]isothiazole core in conferring activity. The study led to the discovery of compounds with nanomolar potency and high selectivity for TRPM5 over other related cation channels. figshare.com For instance, compounds 61 and 64 from this research series demonstrated significant potency and selectivity. figshare.com

The general findings from the study of this class of compounds provide a strong basis for understanding the potential ion channel interactions of this compound. The presence of the benzo[d]isothiazole nucleus is a critical determinant for TRPM5 agonism. The nature and position of substituents on this core structure are crucial in modulating the potency and selectivity of the interaction.

Table 1: Activity of Selected Benzo[d]isothiazole Derivatives on TRPM5

CompoundhTRPM5 EC₅₀ (µM)Selectivity vs. other TRP channelsReference
Compound 1 (Hit)1.8Not specified figshare.com
Compound 61Nanomolar activity>100-fold figshare.com
Compound 64Nanomolar activity>100-fold figshare.com

This table presents data for illustrative benzo[d]isothiazole derivatives from a key study to highlight the potential for this chemical class to interact with TRP channels. Specific data for this compound is not available in the cited literature.

Emerging Applications and Contributions to Functional Materials

Utilization as Building Blocks in Organic Synthesis

Organic building blocks are fundamental, functionalized molecules that serve as the starting point for the modular, bottom-up assembly of more complex molecular architectures. nih.gov These components are crucial in medicinal chemistry, organic chemistry, and materials chemistry for creating supramolecular complexes, metal-organic frameworks, and other organic constructs. nih.gov In this context, 6-Bromobenzo[d]isothiazol-3-amine is a valuable reagent and building block for organic synthesis.

The benzo[d]isothiazole scaffold is a core structure in many biologically active compounds, and the ability to introduce various substituents is key to drug discovery. arkat-usa.org The presence of the 2-amino group, the 6-bromo substituent, and the heterocyclic ring itself provides multiple reactive sites. This allows for the convenient synthesis of new derivatives, enabling a thorough exploration of the chemical space around the molecule to develop novel, biologically active agents. nih.gov The development of efficient synthetic pathways to create such building blocks is critical for advancing research into new antibacterial, antifungal, and anticancer agents. nih.gov

Applications in Materials Science

The unique chemical properties of benzo[d]isothiazole derivatives, including their thermal and chemical stability, make them valuable in the development of advanced materials like specialized polymers and coatings. The structural features of this compound lend themselves to applications in cutting-edge areas of materials science, particularly in organic electronics and biomedical imaging.

Organic Semiconductors and Optoelectronic Devices

The development of organic semiconductors is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), solar cells, and organic thin-film transistors (OTFTs). mdpi.com The performance of these devices relies on the electronic properties of the organic materials used. Heterocyclic compounds, particularly those with donor-acceptor characteristics, are of great interest. The benzothiazole (B30560) and benzothiadiazole moieties are well-known as excellent electron acceptors. mdpi.comresearchgate.net

Derivatives of benzothiadiazole have been synthesized and characterized as small-molecule organic semiconductors for OTFTs. nih.govnih.gov For instance, new benzothiadiazole derivatives have demonstrated p-channel characteristics with significant hole mobilities and high current on/off ratios in OTFT devices. nih.govnih.gov By adjusting the π-conjugation in benzothiazole derivatives, their photoluminescence properties can be regulated, making them promising single-component emitting materials for LEDs. rsc.org The design of donor-acceptor-donor (D-A-D) molecules using a benzothiadiazole acceptor has been shown to produce materials with narrow energy gaps and semiconductor properties. mdpi.com Given that this compound contains an electron-donating amine group and an electron-withdrawing bromo-substituted heterocyclic system, it represents a promising scaffold for designing new organic semiconductors.

Table 1: Examples of Benzothiadiazole Derivatives in Organic Electronics

Compound ClassApplicationKey Findings
Benzothiadiazole DerivativesOrganic Thin-Film Transistors (OTFTs)Exhibited p-channel characteristics with hole mobilities up to 0.10 cm²/Vs and on/off ratios >10⁷. nih.gov
2,1,3-Benzothiadiazole DerivativesOrganic OptoelectronicsShowed a narrow energy gap (1.75–2.38 eV) and emission from green to near-IR, making them promising for WOLEDs. mdpi.com
Benzothiazole DerivativesSingle-Component LEDsTunable solid-state emission by varying π-conjugation; demonstrated potential as single-component white-light emitters. rsc.org
Benzo[b]thieno[2,3-d]thiophene (BTT) DerivativesOrganic Field-Effect Transistors (OFETs)Solution-processable materials exhibiting p-channel behavior with hole mobility up to 0.005 cm²/Vs. mdpi.com

Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in biomedical research and diagnostics, allowing for the visualization of biological structures and processes. The benzo[d]thiazole moiety is a component of firefly luciferin, the compound responsible for bioluminescence, indicating the inherent fluorescent potential of this scaffold. nih.gov

Researchers have designed and synthesized novel benzothiazole derivatives that act as fluorescent probes for detecting protein aggregates, such as β-amyloid (Aβ) and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. pcbiochemres.com The fluorescence intensity of these probes increases significantly upon binding to the target protein aggregates. pcbiochemres.com This property makes them highly valuable for preclinical studies using fluorescence microscopy on human brain tissue. pcbiochemres.com The combination of the benzo[d]isothiazole core with specific functional groups in this compound could be leveraged to develop new, highly specific imaging agents for various biological targets.

Catalytic Applications of Benzo[d]isothiazole Derivatives

While the synthesis of benzo[d]isothiazole derivatives often relies on transition metal catalysts like copper, rhodium, and nickel, the application of the resulting heterocycles as catalysts is an emerging area of interest. arkat-usa.orgmdpi.comresearchgate.net For instance, 2-(2′-aminophenyl)benzothiazole has been noted for its applications in catalysis. researchgate.net

The development of heterogeneous catalysts is a key goal in green chemistry. In one study, a tetra-substituted sulfonated cobalt phthalocyanine (B1677752) was used as a heterogeneous catalyst to synthesize benzo[d]isothiazol-3(2H)-ones in water, allowing for easy purification and recycling of the catalyst. mdpi.com While direct catalytic applications of this compound have not been extensively reported, its structure is related to ligands used in catalysis. The nitrogen and sulfur atoms in the isothiazole (B42339) ring can act as coordination sites for metal ions. The functional groups on the benzene (B151609) ring can be modified to tune the electronic properties and steric environment of the resulting metal complex, potentially leading to new catalytic systems for various organic transformations.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π–π stacking, and halogen bonds. These interactions are central to processes like molecular recognition and self-assembly.

The structure of this compound is well-suited for participating in these interactions. The bromine atom is a key feature, as it can act as a halogen bond donor. ethz.ch A halogen bond is a non-covalent interaction between the electrophilic region of a halogen atom and a Lewis base. ethz.ch This interaction has become a reliable tool in designing supramolecular architectures and can enhance binding affinity and specificity in molecular complexes. ethz.ch The presence of the amine group provides a hydrogen bond donor, while the aromatic rings can engage in π–π stacking interactions. This combination of functionalities makes this compound a promising candidate for designing complex, self-assembling systems and for use in host-guest chemistry, where specific molecular recognition is required.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of benzisothiazoles exist, the future of 6-Bromobenzo[d]isothiazol-3-amine research will benefit from the development of more efficient, sustainable, and versatile synthetic strategies. mdpi.commdpi.com Future explorations could focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be crucial. Mechanochemical synthesis, which utilizes mechanical energy to drive reactions, presents a solvent-free and energy-efficient alternative to traditional methods. mdpi.com

Photochemical and Electrochemical Synthesis: These methods offer unique reactivity and selectivity, potentially leading to novel synthetic pathways with improved yields and fewer byproducts. mdpi.com Electrochemical approaches, for instance, can facilitate intramolecular N–S bond formation under mild conditions. mdpi.com

Catalytic Systems: The exploration of novel catalysts, including metal-based and organocatalysts, could significantly enhance reaction efficiency and functional group tolerance, allowing for the synthesis of a wider range of derivatives.

Advanced Computational Prediction and Machine Learning in Compound Design

The integration of computational tools is set to revolutionize the design and discovery of novel this compound derivatives with tailored properties. Future research in this domain will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By establishing a mathematical relationship between the structural features of this compound derivatives and their biological activity, QSAR models can guide the design of more potent compounds.

Machine Learning for Activity Prediction: Machine learning algorithms can be trained on existing data to predict the biological activity of virtual compounds, accelerating the screening process and reducing the need for extensive experimental work. nih.govmdpi.comarxiv.org This data-driven approach can help in identifying promising candidates for synthesis and testing. arxiv.org

Molecular Docking and Dynamics Simulations: These computational techniques can provide insights into the binding interactions between this compound derivatives and their biological targets, aiding in the rational design of molecules with improved affinity and selectivity. nih.gov

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The benzisothiazole scaffold is known to exhibit a wide range of biological activities. mdpi.commedwinpublishers.comnih.gov Future research should aim to identify novel biological targets for this compound and elucidate its mechanisms of action. This could involve:

High-Throughput Screening: Screening large libraries of this compound derivatives against a diverse panel of biological targets can uncover new therapeutic applications.

Target Identification and Validation: Once a biological activity is identified, further studies will be necessary to pinpoint the specific molecular target and validate its role in the observed effect.

Mechanistic Studies: A deep understanding of the molecular pathways through which this compound exerts its effects is crucial for its development as a therapeutic agent or a research tool.

Integration into Next-Generation Functional Materials and Nanosystems

The unique electronic and structural properties of the benzisothiazole ring system suggest potential applications in materials science. medwinpublishers.com Future investigations could explore the incorporation of this compound into:

Organic Electronics: The π-conjugated system of the benzisothiazole core could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Nanosystems for Drug Delivery: The compound could be functionalized and incorporated into nanoparticles or other nanosystems for targeted drug delivery, potentially enhancing therapeutic efficacy and reducing side effects.

Sensors and Probes: The reactivity of the isothiazole (B42339) ring could be harnessed to develop chemosensors for the detection of specific analytes.

Synergistic Research Across Disciplines to Maximize Compound Utility

The full potential of this compound will be realized through collaborative efforts that bridge traditional scientific disciplines. Future research should foster collaborations between:

Synthetic Chemists and Chemical Biologists: To design and synthesize novel derivatives with specific biological activities.

Computational Chemists and Experimental Biologists: To guide the design of new compounds and to validate computational predictions through in vitro and in vivo studies.

Materials Scientists and Pharmacologists: To develop novel materials with biomedical applications, such as drug delivery systems and diagnostic tools.

Q & A

Basic: What are the recommended synthetic routes for 6-Bromobenzo[d]isothiazol-3-amine, and what analytical techniques validate its purity?

Methodological Answer:

  • Synthesis : A common approach involves bromination of benzo[d]isothiazol-3-amine derivatives using reagents like N-bromosuccinimide (NBS) under acidic conditions. For example, analogous methods for benzothiazole bromination involve refluxing in dichloromethane with catalytic Lewis acids .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended.

  • Purity Validation :

    TechniqueParametersReference
    HPLCC18 column, acetonitrile/water (70:30), UV detection at 254 nm
    NMR1H^1H/13C^{13}C NMR to confirm bromine substitution and amine functionality

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. For example, the structure of 6-Bromo-1,3-benzothiazol-2-amine (analogous compound) was resolved with RR-factor = 0.095, revealing a planar benzothiazole core and intermolecular N–H···N hydrogen bonding .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C7H5BrN2S\text{C}_7\text{H}_5\text{BrN}_2\text{S}: 230.93 g/mol).

Advanced: How can reaction conditions be optimized for regioselective bromination of benzo[d]isothiazol-3-amine derivatives?

Methodological Answer:

  • Key Parameters :

    FactorOptimization Strategy
    SolventUse polar aprotic solvents (e.g., DMF) to stabilize intermediates .
    CatalystLewis acids (e.g., FeCl3_3) improve electrophilic substitution .
    Temperature60–80°C minimizes side reactions (e.g., debromination) .
  • Monitoring : Track reaction progress via TLC or in situ 1H^1H NMR to detect intermediate species.

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions :

    ConditionRationaleReference
    -80°C (under argon)Prevents bromine loss and amine oxidation
    Dark environmentReduces photolytic degradation of the benzothiazole ring
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .

Advanced: How can researchers evaluate the bioactivity of this compound in antimicrobial assays?

Methodological Answer:

  • Assay Design :

    • MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (ciprofloxacin) and negative (DMSO) controls .
    • Mechanistic Studies : Fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption.
  • Data Interpretation :

    ResultImplication
    MIC ≤ 8 µg/mLPotent activity (compare to clinical benchmarks)
    Dose-dependent cytotoxicityRequires scaffold modification to reduce off-target effects

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation :

    RiskPrecautionReference
    Skin irritationUse nitrile gloves and lab coats; immediate washing with soap/water if exposed
    InhalationConduct reactions in fume hoods; use NIOSH-approved respirators for powders
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced: How can computational modeling aid in understanding the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to:
    • Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
    • Predict reaction pathways (e.g., Suzuki coupling at the bromine position) .
  • Docking Studies : AutoDock Vina for protein-ligand interactions (e.g., with bacterial DNA gyrase) .

Basic: What solvent systems are optimal for preparing stock solutions of this compound?

Methodological Answer:

  • Solubility Data :

    SolventSolubility (mg/mL)
    DMSO25
    Ethanol10
  • Preparation : Dissolve 10 mg in 1 mL DMSO (10 mM stock), aliquot into amber vials, and store at -20°C for ≤1 month .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Bromobenzo[d]isothiazol-3-amine
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[d]isothiazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.